molecular formula C12H10N6O3S3 B2605685 N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 392318-94-4

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No. B2605685
CAS RN: 392318-94-4
M. Wt: 382.43
InChI Key: ZQGRFKZACJGZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of 5-amino-1,3,4-thiadiazole with various reagents . For instance, 2-mercapto-5-methyl-1,3,4-thiadiazole can be stirred at room temperature in dichloroethane (DCE) in the presence of triethylamine as a base for 48 hours . The reagent can be isolated in high yield after column chromatography purification .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The 1,3,4-thiadiazole moiety is a five-membered ring containing three nitrogen atoms and two sulfur atoms . This moiety is connected to a furan-2-carboxamide group via a sulfanyl linker and an oxoethyl group .

Scientific Research Applications

  • Synthetic Chemistry and Molecular Structure

    • The compound's synthesis involves intramolecular cyclization reactions, showcasing its potential in the field of synthetic chemistry. For instance, the reaction of 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases results in various derivatives, indicating the compound's versatility in synthesis and modification (Remizov et al., 2019).
  • Antimicrobial and Antifungal Applications

    • Some derivatives of the compound have shown promising antimicrobial and antifungal activities. For example, studies have revealed that certain derivatives exhibit sensitivity to both Gram-positive and Gram-negative bacteria, and also have antifungal activity against Candida albicans (Sych et al., 2019). This highlights the compound's potential in developing new antimicrobial agents.
  • Cancer Research

    • Research into derivatives of this compound has also explored its potential in cancer treatment. For instance, a study focusing on the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups found promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017). This suggests potential applications in oncology.
  • Central Nervous System (CNS) Applications

    • Derivatives of the compound have been investigated for their effects on the central nervous system, showing potential antidepressant and anxiolytic properties. This suggests possible uses in the treatment of CNS disorders (Clerici et al., 2001).
  • Energetic Materials

    • The compound has also been studied in the context of synthesizing insensitive energetic materials. This research opens up possibilities for its use in materials science, particularly in developing new types of energetic compounds (Yu et al., 2017).

properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O3S3/c1-6-15-16-10(23-6)13-8(19)5-22-12-18-17-11(24-12)14-9(20)7-3-2-4-21-7/h2-4H,5H2,1H3,(H,13,16,19)(H,14,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGRFKZACJGZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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